molecular formula C24H20F2N4O3S B2553055 N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021224-09-8

N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2553055
CAS No.: 1021224-09-8
M. Wt: 482.51
InChI Key: NBXSTJHBEQWLTR-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a high-affinity, ATP-competitive inhibitor selectively targeting Janus Kinase 2 (JAK2) Source . This selective inhibition is of paramount research value for dissecting the JAK-STAT signaling pathway, which is critically involved in cellular processes like proliferation, apoptosis, and immune regulation Source . Its primary research applications include the investigation of JAK2-driven malignancies, such as myeloproliferative neoplasms (MPNs), where constitutive JAK-STAT signaling is a hallmark of disease pathology Source . Researchers utilize this compound to elucidate mechanisms of oncogenic signaling and to explore potential therapeutic strategies in preclinical models. Furthermore, due to the role of JAK2 in cytokine receptor signaling, this inhibitor is also a valuable tool for studying immune cell activation and inflammatory disease models, providing insights into conditions like rheumatoid arthritis and other autoimmune disorders Source . By potently suppressing JAK2-mediated phosphorylation and subsequent STAT protein activation, this compound enables scientists to precisely modulate a key nodal point in signal transduction, making it an essential pharmacological probe for fundamental and translational research in oncology and immunology.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N4O3S/c1-14-22-18(24(31)27-16-7-8-19(25)20(26)11-16)12-21(15-5-3-2-4-6-15)28-23(22)30(29-14)17-9-10-34(32,33)13-17/h2-8,11-12,17H,9-10,13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXSTJHBEQWLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)F)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are noted for their diverse biological activities, including potential therapeutic applications in cancer treatment and neurodegenerative diseases. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Molecular Characteristics

The molecular formula of this compound is C22H18F2N4O3S2C_{22}H_{18}F_{2}N_{4}O_{3}S_{2} with a molecular weight of 488.5 g/mol. The compound features multiple functional groups and heterocycles that contribute to its biological activity.

Structural Representation

The compound can be represented structurally as follows:

N 3 4 difluorophenyl 1 1 1 dioxidotetrahydrothiophen 3 yl 3 methyl 6 phenyl 1H pyrazolo 3 4 b pyridine 4 carboxamide\text{N 3 4 difluorophenyl 1 1 1 dioxidotetrahydrothiophen 3 yl 3 methyl 6 phenyl 1H pyrazolo 3 4 b pyridine 4 carboxamide}

Key Physical Properties

PropertyValue
Molecular Weight488.5 g/mol
Molecular FormulaC22H18F2N4O3S2
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in various disease pathways. Pyrazolo[3,4-b]pyridines have been shown to inhibit certain kinases or modulate neurotransmitter systems, which can lead to therapeutic effects in conditions like cancer and neurodegenerative disorders.

Anticancer Activity

Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, a study evaluated the efficacy of similar compounds against various cancer cell lines, demonstrating that modifications in the structure can enhance potency. The presence of fluorine atoms in this compound suggests improved metabolic stability and bioactivity compared to non-fluorinated analogs.

Case Study: In Vitro Anticancer Screening

In a comparative study involving several pyrazolo[3,4-b]pyridine derivatives:

CompoundEC50 (µM)Cancer Cell Line
N-(3,4-difluorophenyl) derivative0.073MCF-7 (Breast Cancer)
Urea analogue1.97MCF-7 (Breast Cancer)

The results highlighted that the difluorophenyl derivative exhibited significantly lower EC50 values, indicating higher potency against the MCF-7 cell line compared to the urea analogue .

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored. Pyrazolo[3,4-b]pyridines have been associated with modulation of G protein-gated inwardly rectifying potassium channels (GIRK), which play critical roles in neuronal excitability and neuroprotection.

Research Findings on GIRK Activation

A novel series of pyrazolo compounds were tested for their ability to activate GIRK channels:

CompoundGIRK Activation Potency (nM)
Pyrazolo derivative10
Control (non-fluorinated)>100

These findings suggest that structural modifications can enhance the compound's ability to activate GIRK channels, potentially leading to neuroprotective outcomes .

Comparison with Similar Compounds

Structural Analog: N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Key Differences :

  • Substituents: Pyrazole substituent: The analog features a 1-ethyl-3-methylpyrazole group at position 1, contrasting with the sulfone-containing tetrahydrothiophene in the target compound.
  • Molecular Weight :
    • The analog has a molecular weight of 374.4 g/mol (C₂₁H₂₂N₆O), whereas the target compound’s molecular weight is estimated to be higher (~500–550 g/mol) due to the sulfone and fluorine substituents.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Not explicitly provided* ~500–550 (estimated) 3,4-Difluorophenyl, sulfone, methyl, phenyl
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.4 Ethyl-methylpyrazole, dimethyl, phenyl

*Molecular formula for the target compound is inferred as approximately C₂₈H₂₃F₂N₅O₃S based on substituent analysis.

Impact of Substituents on Properties

  • The 3,4-difluorophenyl group introduces strong electronegativity, likely influencing binding affinity in biological targets.
  • Lipophilicity :
    • The ethyl and methyl groups in the analog increase hydrophobicity, which may reduce aqueous solubility but improve membrane permeability.

NMR Analysis Methodology

Comparative NMR studies (e.g., chemical shift analysis in regions A and B) can identify structural variations between analogs . For instance, substituent-induced shifts in regions A (positions 39–44) and B (positions 29–36) were critical in differentiating Rapa analogs . Applying this methodology to the target compound could reveal how sulfone and fluorine substituents alter electronic environments.

Preparation Methods

Construction of the Pyrazolo[3,4-b]Pyridine Core

The core is typically assembled via cyclocondensation or annulation. A prominent method involves palladium-catalyzed aminocarbonylation of halogenated pyridine precursors. For example, 2-chloro-3-nitropyridine derivatives undergo sequential nucleophilic aromatic substitution (SNAr) with hydrazines, followed by cyclization under CO atmosphere (generated via COware® reactors). This method achieves yields up to 99% and accommodates diverse substituents.

Alternative routes employ Japp–Klingemann reactions , where diazonium salts react with β-keto esters to form hydrazones, which cyclize to pyrazolo[3,4-b]pyridines. This one-pot strategy simplifies purification but requires precise control over diazonium stability.

Introduction of the 1-(1,1-Dioxidotetrahydrothiophen-3-yl) Group

The tetrahydrothiophene dioxide moiety is introduced via alkylation or Buchwald–Hartwig coupling . In one protocol, the pyrazolo[3,4-b]pyridine core (brominated at N-1) reacts with 3-mercaptotetrahydrothiophene-1,1-dioxide under basic conditions (K₂CO₃, DMF, 80°C), followed by oxidation (H₂O₂, AcOH) to install the sulfone group. Yields range from 70–85%, contingent on solvent polarity and temperature.

Functionalization at Position 3: Methyl Group Incorporation

Methylation at C-3 is achieved through Friedel–Crafts alkylation or direct alkylation of pre-formed intermediates. For instance, treatment of 3-unsubstituted pyrazolo[3,4-b]pyridines with methyl iodide (MeI) in the presence of NaH (THF, 0°C to rt) affords the methylated product in 65–90% yield. Steric hindrance from adjacent substituents necessitates optimized stoichiometry.

Attachment of the Phenyl Group at Position 6

The C-6 phenyl group is introduced via Suzuki–Miyaura coupling . A 6-bromo-pyrazolo[3,4-b]pyridine intermediate reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 90°C), achieving 75–92% yield. Microwave-assisted conditions reduce reaction times to <1 hour without compromising efficiency.

Formation of the N-(3,4-Difluorophenyl) Carboxamide Moiety

The carboxamide at C-4 is synthesized via two primary routes:

  • Palladium-Catalyzed Aminocarbonylation : Reacting 4-iodo-pyrazolo[3,4-b]pyridine with CO and 3,4-difluoroaniline in the presence of PdCl₂(PPh₃)₂ and Et₃N (DMF, 100°C) yields the carboxamide directly. This method benefits from high atom economy (up to 99% yield) but requires specialized CO-handling equipment.
  • Acid Chloride Coupling : Converting 4-carboxylic acid derivatives to acyl chlorides (SOCl₂, reflux) followed by reaction with 3,4-difluoroaniline (Et₃N, CH₂Cl₂, 0°C) provides the amide in 80–88% yield.

Optimization of Reaction Conditions

Step Catalyst/Reagent Solvent Temperature Yield Key Reference
Core Formation PdCl₂(PPh₃)₂, CO DMF 100°C 85–99%
Sulfone Installation K₂CO₃, H₂O₂ DMF/AcOH 80°C 70–85%
Methylation NaH, MeI THF 0°C → rt 65–90%
Suzuki Coupling Pd(PPh₃)₄, PhB(OH)₂ Dioxane/H₂O 90°C 75–92%
Carboxamide Formation PdCl₂(PPh₃)₂, CO, Et₃N DMF 100°C 90–99%
Acid Chloride Coupling SOCl₂, Et₃N CH₂Cl₂ 0°C → rt 80–88%

Critical Parameters :

  • CO Pressure : ≥1 atm for efficient aminocarbonylation.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity.
  • Catalyst Loading : 2–5 mol% Pd suffices for cross-coupling steps.

Comparative Analysis of Synthetic Methods

  • Aminocarbonylation vs. Acid Chloride Route :

    • Aminocarbonylation offers superior yields (99%) and fewer steps but necessitates CO gas infrastructure.
    • Acid Chloride Coupling is more accessible for small-scale synthesis but involves hazardous SOCl₂.
  • Core Assembly Strategies :

    • Palladium-Based Methods excel in functional group tolerance and scalability.
    • Japp–Klingemann Reactions enable one-pot synthesis but require stable diazonium intermediates.
  • Sulfone Introduction :

    • Direct Alkylation is efficient but sensitive to steric effects; Oxidative Methods (H₂O₂) ensure complete sulfone formation.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including nucleophilic substitution, condensation, and protecting group strategies. Key steps include:

  • Pyrazole Core Formation : Cyclization of substituted pyridine precursors with hydrazine derivatives under controlled temperatures (110°C, 16 hours) to ensure regioselectivity .
  • Carboxamide Introduction : Coupling activated carboxylic acid intermediates with 3,4-difluoroaniline using reagents like EDCI/HOBt in anhydrous conditions .
  • Sulfone Group Installation : Oxidation of tetrahydrothiophene intermediates with persulfates or mCPBA to achieve the 1,1-dioxidotetrahydrothiophene moiety . Optimization requires adjusting catalysts (e.g., Pd₂(dba)₃ for cross-coupling), solvents (DMF for Boc protection), and reaction times to maximize yields (e.g., 88% for tert-butyl intermediates) .

Q. Which analytical techniques are essential for structural characterization?

  • X-ray Crystallography : Resolve stereochemistry and confirm the 3D arrangement using SHELXL for refinement. Hydrogen bonding patterns (e.g., N-H···O interactions) should be analyzed via graph-set notation .
  • NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR with DEPT-135 to distinguish methyl groups and aromatic protons. Fluorine-19 NMR tracks fluorophenyl substituents .
  • Mass Spectrometry : High-resolution LC-MS (ESI+) validates molecular weight and detects impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Optimize geometries using B3LYP/6-31G(d) to assess conformational stability .
  • Molecular Docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to the carboxamide and π-π stacking with phenyl groups .
  • MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to evaluate binding free energy (MM-PBSA) .

Q. What experimental strategies resolve contradictions in biological activity data?

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from ATP levels in kinase assays .
  • Solubility Optimization : Use co-solvents (DMSO/PEG-400) or nanoformulation to address false negatives in cell-based assays due to poor aqueous solubility .
  • Metabolite Profiling : Perform LC-MS/MS to identify active metabolites (e.g., dealkylated derivatives) that may contribute to off-target effects .

Q. How do substituents influence hydrogen bonding and crystal packing?

  • The 3,4-difluorophenyl group enhances π-stacking with aromatic residues, while the sulfone moiety participates in C-H···O interactions. Use Mercury Software to analyze packing motifs (e.g., herringbone vs. layered) .
  • Compare Hirshfeld surfaces with analogues (e.g., non-fluorinated phenyl derivatives) to quantify intermolecular contact contributions (e.g., F···H vs. O···H) .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

  • Catalyst Screening : Test Pd(OAc)₂ with XPhos or SPhos ligands to improve Buchwald-Hartwig amidation efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 150°C while maintaining >90% purity .

Q. What strategies validate target engagement in cellular assays?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins via Western blotting after compound treatment .
  • Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking and pull-down assays .

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